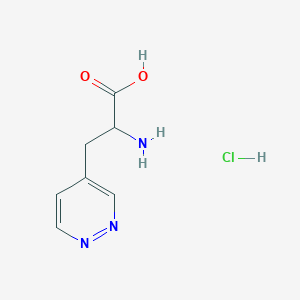

2-amino-3-(pyridazin-4-yl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-pyridazin-4-ylpropanoic acid hydrochloride is a chemical compound used for pharmaceutical testing .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The search results indicate that 2-Amino-3-pyridazin-4-ylpropanoic acid hydrochloride has a molecular weight of 202.64 .Scientific Research Applications

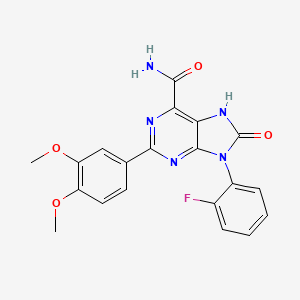

1. Synthesis and Antinociceptive Activity

Research has focused on the synthesis of various derivatives of heterocyclic compounds, including those related to 2-Amino-3-pyridazin-4-ylpropanoic acid hydrochloride, and their biological applications. For instance, derivatives of imidazo[1,2-b]pyridazine-2-acetic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant analgesic activity, comparable to other series of imidazo[1,2-b]pyridazine analogs previously examined (Luraschi et al., 1995).

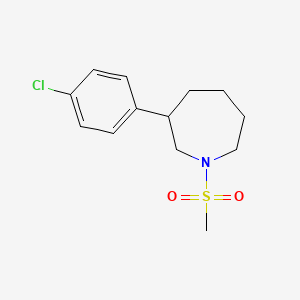

2. Cardiovascular Pharmacology

Derivatives of pyridazinone, such as 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154), have been investigated for their cardiovascular effects. These studies have revealed that MCI-154 can induce dose-dependent increases in cardiac output and decreases in arterial blood pressure and total peripheral resistance, suggesting potential utility in treating heart failure (Narimatsu et al., 1987).

3. Gastric Antisecretory and Antiulcer Activities

Derivatives of 3(2H)-pyridazinone, having a 2-cyanoguanidine moiety, have been synthesized and evaluated for their gastric antisecretory and antiulcer activities. These compounds demonstrated potent antisecretory and antiulcer activities, opening avenues for treating gastric ulcers and related conditions (Yamada et al., 1983).

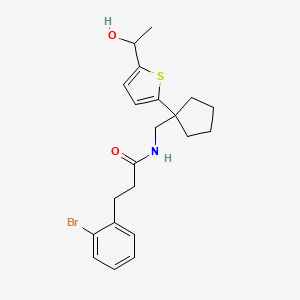

4. Antinociceptive and Anti-inflammatory Agents

Arylpiperazinylalkyl pyridazinone derivatives have shown promising antinociceptive and anti-inflammatory effects. These compounds significantly reduced paw licking response in various pain models, indicating their potential as analgesic and anti-inflammatory agents (Maione et al., 2020).

5. Anticonvulsant Properties

Pyridazinyl carboxamides and carboxylic acids, analogues of certain pyridazine derivatives, have been synthesized and evaluated for their anticonvulsant activities. These compounds have demonstrated significant protection against maximal electroshock-induced seizures, indicating their potential application in treating epilepsy (Moreau et al., 1998).

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-pyridazin-4-ylpropanoic acid;hydrochloride is currently unknown. This compound is an alanine derivative , and alanine is a non-essential amino acid used by the body to build proteins.

Mode of Action

As an alanine derivative, it may be involved in protein synthesis or other biochemical processes involving amino acids .

Biochemical Pathways

Given its structure as an alanine derivative, it might be involved in the pathways related to protein synthesis or metabolism .

Result of Action

As an alanine derivative, it may play a role in protein synthesis or other cellular processes involving amino acids .

Biochemical Analysis

Biochemical Properties

It is known that amino acids, which this compound is a derivative of, play crucial roles in biochemical reactions . They serve as substrates for protein synthesis and can be metabolized as energy sources

Cellular Effects

Amino acids and their derivatives are known to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amino acids and their derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects on cellular function of amino acids and their derivatives can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of amino acids and their derivatives can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Amino acids and their derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Amino acids and their derivatives are known to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Amino acids and their derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-amino-3-pyridazin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)3-5-1-2-9-10-4-5;/h1-2,4,6H,3,8H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAGHKNNHRUSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2464456.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2464457.png)

![5-(cyclopentylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2464458.png)

![2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2464466.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2464468.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2464473.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2464475.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide](/img/structure/B2464476.png)